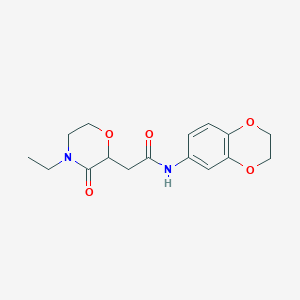

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound. Its structure includes a benzodioxin ring, a morpholine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-2-18-5-6-21-14(16(18)20)10-15(19)17-11-3-4-12-13(9-11)23-8-7-22-12/h3-4,9,14H,2,5-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUAEHMSCOOYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 1,4-benzodioxin derivatives and morpholine derivatives. Common synthetic routes could involve:

Formation of the Benzodioxin Ring: This might involve cyclization reactions of catechol derivatives with appropriate reagents.

Formation of the Morpholine Ring: This could involve the reaction of ethylamine derivatives with diethylene glycol.

Coupling Reactions: The final step might involve coupling the benzodioxin and morpholine derivatives through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.

Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide against key enzymes associated with metabolic disorders and neurodegenerative diseases:

- α-Glucosidase Inhibition : The compound exhibits substantial inhibitory activity against α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM). This inhibition helps regulate blood sugar levels by delaying carbohydrate absorption in the intestines .

- Acetylcholinesterase Inhibition : It shows moderate inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. By inhibiting AChE, the compound may enhance cognitive functions by increasing acetylcholine levels in the brain .

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. These studies support the in vitro findings by demonstrating favorable interactions between the compound and active sites of α-glucosidase and AChE .

Therapeutic Uses

Given its biological activities, this compound has potential applications in:

- Diabetes Management : Its ability to inhibit α-glucosidase positions it as a candidate for developing new antidiabetic agents.

- Cognitive Enhancement : The inhibition of AChE suggests potential use in treating cognitive impairments associated with Alzheimer's disease.

Pharmaceutical Development

The compound's unique structural features make it a valuable scaffold for further modifications to enhance its pharmacological profile. Researchers are exploring derivatives that may improve efficacy and reduce side effects.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures and their effects on biological systems. For instance:

| Study | Compound | Target Enzyme | Inhibition Activity |

|---|---|---|---|

| Study 1 | Benzodioxane derivative | α-glucosidase | Significant |

| Study 2 | Morpholine derivative | AChE | Moderate |

| Study 3 | Sulfonamide derivative | Various enzymes | Variable |

These studies indicate a trend where modifications to the benzodioxane and morpholine moieties can lead to enhanced biological activities .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methyl-3-oxo-2-morpholinyl)acetamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-hydroxy-2-morpholinyl)acetamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide derivatives?

- Methodological Answer : The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with acylating agents or sulfonyl chlorides under pH-controlled conditions. For example, in aqueous Na₂CO₃ (pH 10), benzenesulfonyl chloride reacts with the amine to form the sulfonamide intermediate, which is further alkylated with bromoacetamides in DMF using LiH as a base . Purification often employs silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization from solvents like ethyl acetate .

Q. Which spectroscopic techniques are used to confirm the structure of these derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–7.7 ppm, morpholinone carbonyls at δ 168–170 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, N–H bends at ~3300 cm⁻¹) .

- Elemental Analysis (CHN) : Validates molecular formula integrity .

Q. What in vitro assays are used to evaluate the antidiabetic potential of these compounds?

- Methodological Answer : α-Glucosidase inhibition assays are standard. Compounds are tested at varying concentrations (e.g., 10–100 μM) against the enzyme, with IC₅₀ values calculated using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm). Acarbose (IC₅₀ ~37 μM) is a common positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of morpholinone-acetamide hybrids?

- Methodological Answer :

- Stepwise Acylation : Sequential addition of acetyl chloride with excess Na₂CO₃ in CH₂Cl₂ enhances acetylation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation .

- Catalyst Use : Lithium hydride (LiH) facilitates deprotonation of sulfonamide nitrogen, accelerating nucleophilic substitution .

Q. What strategies address discrepancies between in vitro enzyme inhibition data and computational predictions?

- Methodological Answer :

- Dose-Response Refinement : Validate IC₅₀ values with triplicate experiments to rule out outliers .

- Molecular Dynamics Simulations : Assess binding stability in enzyme active sites (e.g., α-glucosidase) to identify steric clashes or unfavorable interactions not predicted by docking .

- Metabolite Screening : Test for prodrug activation or off-target effects using hepatic microsome models .

Q. How do substituents on the benzodioxin ring influence biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups enhance α-glucosidase inhibition by stabilizing enzyme-ligand interactions (e.g., 7k, IC₅₀ = 81 μM vs. acarbose) .

- Steric Effects : Bulky substituents (e.g., isopropyl) reduce activity due to hindered binding (e.g., 7a–h, IC₅₀ > 100 μM) .

- Hydrogen-Bonding Motifs : Morpholinone carbonyls participate in key H-bonds with catalytic residues (e.g., Asp349 in α-glucosidase), as shown in crystallographic studies .

Q. What role does X-ray crystallography play in elucidating molecular conformation?

- Methodological Answer :

- SHELX Suite : Refinement of crystal structures (e.g., SHELXL for small-molecule resolution) reveals bond angles, torsion angles, and intermolecular H-bonding networks critical for stability .

- Graph Set Analysis : Classifies H-bond patterns (e.g., R₂²(8) motifs in acetamide dimers) to predict packing efficiency and solubility .

Data Analysis & Experimental Design

Q. How should researchers design SAR studies for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Vary substituents on both benzodioxin (e.g., halides, methoxy) and morpholinone (e.g., ethyl vs. methyl groups) .

- Enzyme Kinetics : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

- Cross-Screening : Test activity against related targets (e.g., lipoxygenase, acetylcholinesterase) to identify polypharmacology .

Q. What analytical approaches resolve contradictions in crystallographic vs. solution-phase data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.